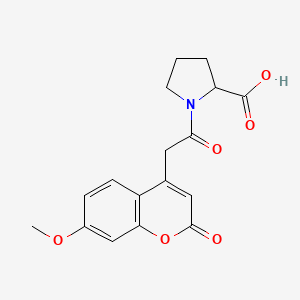

7-Methoxycoumarin-4-acetyl-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

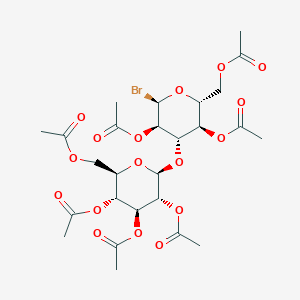

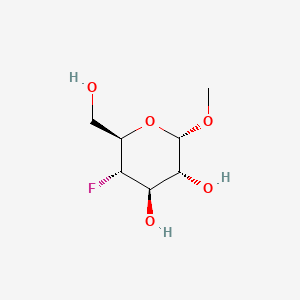

7-Methoxycoumarin-4-acetyl-L-proline (7-MCA-L-Pro) is a synthetic compound that has been studied for its potential use as a medicinal agent and in laboratory experiments. It is a derivative of coumarin, a natural plant-derived compound with a variety of pharmacological properties. 7-MCA-L-Pro has been studied for its ability to inhibit certain enzymes, modulate cell signaling pathways, and induce apoptosis. In addition, its potential applications in laboratory experiments have been explored.

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET) Pairs

7-Methoxycoumarin-4-acetyl-L-proline, also known as MCA, is widely used for developing FRET pairs with dinitrophenyl (DNP) . FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.

Fluorescent Substrate

7-Methoxycoumarin-4-acetyl-L-proline is a quenched fluorescent substrate . It can be used in various assays that require a fluorescent signal to quantify the presence or activity of a specific biomolecule.

Enzyme Assays

This compound is used for the assay of crude enzymes . Enzyme assays are laboratory methods for measuring enzymatic activity. They are vital for the study of enzyme kinetics and enzyme inhibition.

Peptide & Protein Analysis

MCA is used in the research area of peptide & protein analysis . The fluorescence properties of MCA make it a useful tool for studying the structure, function, and interactions of proteins and peptides.

Matrix Metalloproteinases Substrate

7-Methoxycoumarin-4-acetyl-L-proline is used as a fluorescence-quenching substrate for Matrix Metalloproteinases . Matrix Metalloproteinases (MMPs) are a group of enzymes that play a crucial role in tissue remodeling and in the disease progression of cancer and fibrosis.

Labeling Reagents

MCA is used as a labeling reagent . Labeling reagents are used in biochemistry and molecular biology to introduce a label, such as a fluorescent tag, into a molecule of interest. This allows for the detection and purification of the labeled molecule, and the study of its behavior in the cell.

Mechanism of Action

Target of Action

The primary target of 7-Methoxycoumarin-4-acetyl-L-proline is crude enzymes . This compound serves as a quenched fluorescent substrate for these enzymes .

Mode of Action

7-Methoxycoumarin-4-acetyl-L-proline interacts with its targets by serving as a quenched fluorescent substrate . It contains a methoxycoumarin group instead of tryptophan, which is used for the assay of crude enzymes .

Biochemical Pathways

It is known that this compound is used as a substrate for the assay of crude enzymes , suggesting that it may be involved in various enzymatic reactions.

Result of Action

Given its role as a quenched fluorescent substrate for crude enzymes , it can be inferred that this compound may influence the activity of these enzymes and subsequently affect various cellular processes.

Action Environment

It is generally recommended to handle this compound in a well-ventilated place, and it should be stored at a temperature of -20°c . These recommendations suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and temperature.

properties

IUPAC Name |

1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-23-11-4-5-12-10(8-16(20)24-14(12)9-11)7-15(19)18-6-2-3-13(18)17(21)22/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFOAEFTUYEMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxycoumarin-4-acetyl-L-proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

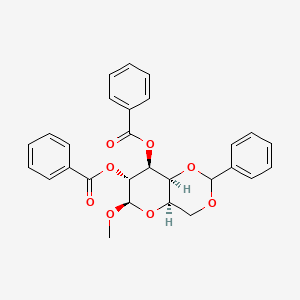

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)